molecular formula C5H13ClN2O B8089283 N-(1-Aminopropan-2-yl)acetamide hydrochloride

N-(1-Aminopropan-2-yl)acetamide hydrochloride

Cat. No.: B8089283
M. Wt: 152.62 g/mol
InChI Key: NCVZJSVWEWTUHQ-UHFFFAOYSA-N
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Description

N-(1-Aminopropan-2-yl)acetamide hydrochloride is a chemical compound with the molecular formula C5H12N2O·HCl. It is a derivative of acetamide and contains an amino group attached to the second carbon of a propane chain. This compound is often used in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with propan-2-ol (isopropanol) as the starting material.

  • Reaction Steps:

    • The hydroxyl group of propan-2-ol is first converted to a halide (e.g., chloroform) through a substitution reaction.

    • The halide is then reacted with ammonia to form the corresponding amine.

    • Finally, the amine is acylated with acetic anhydride to produce N-(1-Aminopropan-2-yl)acetamide.

  • Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified through crystallization or other suitable methods to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the amide group to an amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, especially with halides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as hydroxide (OH-) or cyanide (CN-) can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Ketones or carboxylic acids.

  • Reduction Products: Primary amines.

  • Substitution Products: Various substituted amides or amines.

Scientific Research Applications

N-(1-Aminopropan-2-yl)acetamide hydrochloride is utilized in several scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.

  • Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

  • Industry: It is used in the production of various chemical products and as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism by which N-(1-Aminopropan-2-yl)acetamide hydrochloride exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors to modulate their activity. The molecular targets and pathways involved are determined by the specific biological system being studied.

Comparison with Similar Compounds

  • N-(1-Aminopropan-2-yl)acetamide: The parent compound without the hydrochloride salt.

  • N-(1-Aminopropan-2-yl)benzamide: A benzamide derivative with similar structural features.

  • N-(1-Aminopropan-2-yl)formamide: A formamide derivative with a different functional group.

Uniqueness: N-(1-Aminopropan-2-yl)acetamide hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(1-aminopropan-2-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-4(3-6)7-5(2)8;/h4H,3,6H2,1-2H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVZJSVWEWTUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)NC(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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